p-Phenylenediamine hydrochloride

Description

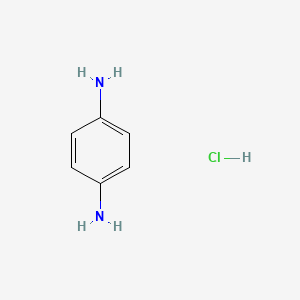

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIURFJELJKSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50968823 | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55972-71-9, 624-18-0, 540-24-9 | |

| Record name | p-Phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055972719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fourrine DS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of p-Phenylenediamine Hydrochloride in Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p-Phenylenediamine hydrochloride (PPD) as a staining agent in biological and histological applications. It details the chemical principles, experimental protocols, and molecular interactions that underpin its utility in visualizing cellular components.

Core Principles of p-Phenylenediamine Staining

p-Phenylenediamine (PPD) is a small aromatic amine that, in its unoxidized state, is colorless. Its staining properties are dependent on its oxidation into colored products. The hydrochloride salt of PPD is typically used in staining solutions for its increased stability and solubility in aqueous media. The fundamental mechanism of PPD staining involves a two-step process: oxidation and subsequent polymerization, leading to the formation of insoluble, colored compounds that deposit within the tissue.

Oxidation of p-Phenylenediamine

The initial and rate-controlling step in PPD-based staining is its oxidation. This can be achieved through various means, including atmospheric oxygen (auto-oxidation), chemical oxidants, or enzymatic activity within the tissue. The oxidation of PPD proceeds through several intermediates, including the highly reactive p-benzoquinone diimine.

Polymerization and Color Formation

The oxidized PPD intermediates are highly reactive and readily undergo polymerization to form a mixture of colored products. One of the well-characterized products is Bandrowski's base, a trimer of PPD, which is a dark-colored compound. The continued polymerization of these intermediates results in the formation of larger, insoluble brown-black polymers that are responsible for the staining observed in tissues. These polymers are deposited at the site of oxidation, providing a high-resolution localization of the target structures.

The overall process can be visualized as a cascade of reactions leading to the formation of a stable, colored precipitate.

p-Phenylenediamine Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) and its hydrochloride salt are versatile aromatic amine compounds with a range of applications in the laboratory setting. This technical guide provides an in-depth overview of the primary uses of p-Phenylenediamine hydrochloride, focusing on its roles as a substrate for enzymatic assays, a staining agent in histology, a component in analytical methods, and an antifade reagent in fluorescence microscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in effectively utilizing this compound in their studies.

Core Laboratory Applications

This compound is utilized in several key laboratory techniques:

-

Peroxidase Activity Assays: It serves as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP). The oxidation of PPD by hydrogen peroxide, catalyzed by peroxidase, results in a colored product that can be quantified spectrophotometrically. This reaction is fundamental to various enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods.

-

Histological and Cytological Staining: p-Phenylenediamine is employed as a stain for lipids, particularly myelin, in tissue sections. It is often used in conjunction with osmium tetroxide to enhance the contrast of lipid-rich structures for both light and electron microscopy.

-

Analytical Reagent: The hydrochloride salt of p-Phenylenediamine is used as an analytical reagent in various qualitative and quantitative tests, including the detection of blood.[1] Its ability to undergo color-changing reactions in the presence of specific analytes makes it a useful indicator.

-

Antifade Reagent: In fluorescence microscopy, p-Phenylenediamine is a component of mounting media to reduce the photobleaching of fluorescent dyes, thereby preserving the signal for imaging.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data associated with the use of this compound in various laboratory applications.

Table 1: Peroxidase Activity Assay Parameters

| Parameter | Value | Reference |

| PPD Concentration | 1.5 mM | [2] |

| Hydrogen Peroxide (H₂O₂) Concentration | 80 µM | [2] |

| pH | 7.0 (Phosphate Buffer) | [2] |

| Wavelength for Absorbance Measurement | 500 nm | [2] |

| HRP Concentration Range | 10 - 100 pM | [2] |

Table 2: Histological Staining Concentrations

| Application | PPD Concentration | Solvent | Reference |

| Lipid Staining (Frozen Sections) | 1% | Ethanol (B145695) | |

| Lipid Staining (Resin-Embedded) | 2% | Ethanol | |

| Block Staining for Autoradiography | 1% | 70% Ethanol |

Table 3: Analytical Method Performance for PPD Detection

| Analytical Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery | Reference |

| HPLC-UV/VIS | Biological Samples | 10 µg | Up to 1000 ppm | - | |

| LC-MS/MS | Blood | - | 10-2000 ng/mL | 51.94% | |

| Colorimetric Method | Blood, Urine, Gastric Contents | 2 mg/L | - | - | [2] |

Experimental Protocols

Spectrophotometric Assay for Peroxidase Activity

This protocol describes the use of this compound to measure the activity of horseradish peroxidase (HRP). The oxidation of PPD by H₂O₂ in the presence of HRP produces a colored product, Bandrowski's base, which can be quantified by measuring the increase in absorbance at 500 nm.[2]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Horseradish peroxidase (HRP)

-

Phosphate (B84403) buffer (pH 7.0)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a 40 mM PPD stock solution: Dissolve 4.32 mg of this compound in 1 mL of phosphate buffer (pH 7.0). This solution should be freshly prepared.

-

Prepare a 20 mM H₂O₂ stock solution: Dilute a concentrated H₂O₂ solution in deionized water.

-

Prepare HRP dilutions: Prepare a series of HRP dilutions in phosphate buffer to the desired concentration range (e.g., 10-100 pM).

-

Set up the reaction mixture: In a cuvette, add the following in order:

-

Phosphate buffer (to a final volume of 1 mL)

-

HRP solution

-

37.5 µL of 40 mM PPD stock solution (final concentration: 1.5 mM)

-

-

Initiate the reaction: Add 4.0 µL of 20 mM H₂O₂ stock solution (final concentration: 80 µM).

-

Measure absorbance: Immediately mix the solution and measure the increase in absorbance at 500 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the HRP activity.

Histological Staining of Lipids

This protocol outlines the use of p-Phenylenediamine for staining lipids in tissue sections. PPD enhances the visualization of osmium-fixed lipids.

Materials:

-

This compound

-

Ethanol (70% and 100%)

-

Osmium tetroxide (OsO₄)

-

Tissue sections (frozen or resin-embedded)

-

Microscope slides

-

Coplin jars

Procedure for Frozen Sections:

-

Fix and dehydrate the frozen tissue sections as per standard protocols.

-

Prepare a 1% PPD staining solution by dissolving this compound in 100% ethanol.

-

Immerse the slides in the 1% PPD solution for 10 minutes at room temperature.

-

Rinse the slides in 100% ethanol for 5 minutes.

-

Proceed with mounting and coverslipping.

Procedure for Resin-Embedded Sections (Post-osmication):

-

Fix the tissue in glutaraldehyde (B144438) and postfix in OsO₄ according to standard electron microscopy protocols.

-

During the dehydration series, immerse the tissue block in a 1% solution of p-Phenylenediamine in 70% ethanol for 15-25 minutes.

-

Complete the dehydration and embed the tissue in resin.

-

Cut semi-thin sections (0.5-1 µm) and mount them on slides. The lipid structures will appear stained brown.

Colorimetric Detection of p-Phenylenediamine in Biological Samples (Adapted for Blood)

This protocol describes a rapid colorimetric method for the detection of PPD in biological samples, which can be indicative of exposure or can be adapted as a presumptive test for blood based on the peroxidase-like activity of hemoglobin.[2]

Materials:

-

This compound (for creating a positive control)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

o-cresol (B1677501) solution (1% w/v)

-

Hydrogen peroxide (3% v/v)

-

Concentrated ammonium (B1175870) hydroxide

-

Blood sample (or other biological matrix)

-

Test tubes

-

Centrifuge

Procedure:

-

Protein Precipitation: To 1 mL of the biological sample (e.g., blood), add 2 mL of 10% TCA solution. Vortex and centrifuge to pellet the precipitated proteins.

-

Acid Hydrolysis (for metabolite conversion, if necessary): Transfer the supernatant to a new tube. If detecting PPD metabolites, acid hydrolysis may be required to convert them back to PPD.

-

Color Development: To the supernatant, add the following reagents in order:

-

1 mL of 1% o-cresol solution

-

200 µL of 3% hydrogen peroxide

-

0.5 mL of concentrated ammonium hydroxide

-

-

Observation: A positive result for the presence of PPD is indicated by the formation of a violet color that turns to a bluish-green within 10-15 minutes.[2]

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to the Solubility and Stability of p-Phenylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of p-phenylenediamine (B122844) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key processes to facilitate comprehension and application in a laboratory setting.

Solubility Data

p-Phenylenediamine hydrochloride exhibits significant solubility in aqueous solutions and polar organic solvents, a critical factor for its application in various scientific and industrial processes. The hydrochloride salt form enhances its aqueous solubility compared to the free base.

Quantitative Solubility Data

The solubility of this compound in various solvents at specified temperatures is summarized in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 22 | > 10; < 20 | [1] |

| Water | 21 | ≥ 10 | [2] |

| Ethanol | 22 | < 10 | [1] |

| Methanol | Not Specified | Slightly Soluble | [2] |

| DMSO | 22 | < 1 | [1] |

Table 1: Solubility of this compound in Various Solvents

The solubility of the free base, p-phenylenediamine, is provided for context and comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 4 | [3] |

| Water | 40 | 10 | [4] |

| Water | 107 | 87 | [4] |

| Water | 140 | 100 | [4] |

| Alcohol | Not Specified | Soluble | [5] |

| Ether | Not Specified | Soluble | [5] |

| Benzene (B151609) | Not Specified | Soluble | [5] |

| Chloroform | Not Specified | Soluble | [5] |

| Acetone | Not Specified | Soluble | [5] |

| Caustic Soda | Not Specified | Insoluble | [5] |

Table 2: Solubility of p-Phenylenediamine (Free Base) in Various Solvents

Experimental Protocol: Solubility Determination (Flask Method)

The flask method is a common technique for determining the solubility of a substance in a particular solvent and is suitable for compounds with solubility above 10⁻² g/L.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Place the flasks in a constant temperature bath and agitate using a magnetic stirrer. The equilibration time should be sufficient to reach a state of equilibrium, which can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant. A minimum of 24 hours is generally recommended.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles. This step should be performed at the same temperature as the equilibration to prevent any changes in solubility.

-

Quantification: The concentration of this compound in the filtered solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).

Stability Data

p-Phenylenediamine and its salts are known to be unstable under certain conditions, primarily due to oxidation. Understanding the stability profile is crucial for handling, storage, and formulation development.

Stability Profile

General Stability:

-

Oxidation: p-Phenylenediamine and its salts are highly susceptible to oxidation in the presence of air (oxygen), which is accelerated by exposure to light and heat.[5] This oxidation process results in the formation of colored degradation products, causing the initially white or off-white solid to darken to purple or black.[5]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[2]

-

pH: The stability of p-phenylenediamine is pH-dependent. Acidic conditions generally increase its stability by protonating the amino groups, which makes them less susceptible to oxidation.

-

Biological Matrices: In blood samples, significant degradation of p-phenylenediamine has been observed after 6 hours at room temperature.[6]

Degradation Pathways

The primary degradation pathway for p-phenylenediamine is oxidation. The initial step involves the formation of a quinonediimine intermediate. This highly reactive species can then undergo further reactions, including hydrolysis and polymerization.

-

Oxidation: The two amino groups on the benzene ring are oxidized to form p-benzoquinonediimine.[7]

-

Hydrolysis: The p-benzoquinonediimine can then be hydrolyzed to form p-benzoquinone and ammonia.[1]

-

Polymerization: The reactive intermediates can also polymerize to form larger, colored molecules, such as Bandrowski's base, a trimer of p-phenylenediamine.[7]

Experimental Protocol: Stability Testing (Forced Degradation Study)

Forced degradation studies are conducted to identify the potential degradation products of a drug substance, which helps in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule. These studies are typically performed under more severe conditions than the accelerated stability testing.

Conditions for Forced Degradation:

-

Acidic Hydrolysis: The substance is exposed to an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60°C).

-

Alkaline Hydrolysis: The substance is exposed to a basic solution (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.

-

Oxidative Degradation: The substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30%), at room temperature.

-

Thermal Degradation: The substance is exposed to high temperatures (e.g., 10°C increments above the accelerated testing temperature) in a controlled oven.

-

Photostability: The substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress agents (acid, base, oxidizing agent) at a known concentration (e.g., 1 mg/mL). For thermal and photostability testing, the solid substance is exposed to the stress conditions.

-

Stress Application: Expose the samples to the defined stress conditions for a specified period. Samples should be withdrawn at various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to obtain UV spectra of the degradants.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound. The compound is highly soluble in water and polar organic solvents. Its stability is a significant consideration, with oxidation being the primary degradation pathway, which is influenced by factors such as pH, light, and temperature. The provided experimental protocols offer a foundation for laboratory investigations into these properties. For drug development professionals, a thorough understanding of this data is essential for formulation design, establishing appropriate storage conditions, and ensuring the quality and safety of the final product.

References

- 1. cir-safety.org [cir-safety.org]

- 2. p-Phenylenediamine dihydrochloride CAS#: 624-18-0 [m.chemicalbook.com]

- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. cir-safety.org [cir-safety.org]

- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. | Sigma-Aldrich [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Safeguarding Research: A Technical Guide to Handling p-Phenylenediamine Hydrochloride in the Laboratory

For Immediate Distribution

This guide provides a comprehensive overview of the essential safety precautions for handling p-Phenylenediamine hydrochloride in a laboratory setting. Addressed to researchers, scientists, and professionals in drug development, this document outlines the potential hazards, exposure limits, and detailed protocols for safe handling, emergency procedures, and waste disposal.

Understanding the Hazard Profile

This compound is a toxic substance that can pose significant health risks if not handled properly. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also a skin and eye irritant and may cause an allergic skin reaction.[1][2] Chronic exposure can lead to sensitization, causing asthma-like symptoms upon subsequent inhalation.[3]

Summary of Toxicological Data

The following table summarizes key quantitative toxicological and exposure limit data for p-Phenylenediamine and its hydrochloride salt. Researchers must be familiar with these values to conduct thorough risk assessments.

| Parameter | Value | Species/Conditions | Reference |

| LD50 Oral | 80 - 98 mg/kg | Rat | [4] |

| LD50 Oral | 147 mg/kg (dihydrochloride) | Rat | [5] |

| LD50 Dermal | >7940 mg/kg | Rabbit | [4] |

| OSHA PEL | 0.1 mg/m³ (8-hour TWA) | - | [3][6] |

| NIOSH REL | 0.1 mg/m³ (10-hour TWA) | - | [3][6][7] |

| NIOSH IDLH | 25 mg/m³ | - | [6][7] |

LD50: Lethal Dose, 50%; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TWA: Time-Weighted Average.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.[10]

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is required and should include:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear two pairs of nitrile gloves, especially if the material is labeled as "fatal in contact with skin" (H310).[8]

-

Body Protection: A fully fastened lab coat and clothing that covers the legs.[8]

-

Foot Protection: Closed-toe shoes.[8]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]

Detailed Experimental Protocols

Adherence to strict protocols is critical to ensure the safety of laboratory personnel. The following are generalized procedures that should be adapted to specific experimental needs and incorporated into a lab-specific Standard Operating Procedure (SOP).

Protocol for Weighing this compound Powder

This procedure is designed to minimize the risk of aerosolization and contamination.

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the balance and the surrounding area before and after use.

-

Tare the Container: Place a sealable container (e.g., a vial with a cap) on the balance and tare it.[9]

-

Transfer to Fume Hood: Move the tared container to the chemical fume hood.[11]

-

Add the Powder: Carefully add the approximate amount of this compound to the container inside the fume hood. Use disposable spatulas and weighing paper, and dispose of them immediately after use as hazardous waste.[8]

-

Seal and Weigh: Securely close the container and move it back to the balance to obtain the precise weight.[9][11]

-

Adjustments: If weight adjustments are necessary, return the sealed container to the fume hood to add or remove the powder.[11]

-

Decontamination: After weighing, thoroughly decontaminate the balance and the surrounding surfaces.

Protocol for Preparing a this compound Solution

-

Solvent Preparation: In the chemical fume hood, measure the required volume of the solvent into an appropriate beaker or flask.

-

Dissolution: Slowly add the pre-weighed this compound powder to the solvent while stirring to facilitate dissolution.[12] Never add the solvent to the powder.

-

Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings.[12]

-

Waste Disposal: Dispose of any disposable materials used in the preparation process as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13] |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material.

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[1] Avoid creating dust.

-

Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.

Waste Disposal

All waste materials contaminated with this compound, including disposable PPE, weighing papers, and excess solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[2][14]

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound.

Caption: Hazard Communication and Handling Workflow for this compound.

Caption: Logical Relationship for First Aid Response to this compound Exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. nj.gov [nj.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. fishersci.com [fishersci.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Phenylene diamine [cdc.gov]

- 7. p-Phenylene diamine - IDLH | NIOSH | CDC [cdc.gov]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. web.uri.edu [web.uri.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. ehso.emory.edu [ehso.emory.edu]

- 12. see.leeds.ac.uk [see.leeds.ac.uk]

- 13. chemos.de [chemos.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

p-Phenylenediamine Hydrochloride (CAS 624-18-0): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted research applications of p-Phenylenediamine (B122844) hydrochloride (PPD HCl), a versatile organic compound with significant utility in polymer chemistry, analytical sciences, and biological research. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key processes and pathways through diagrams to support advanced research and development.

Applications in Polymer and Materials Science

p-Phenylenediamine hydrochloride is a critical monomer and building block in the synthesis of advanced polymers and materials, prized for their exceptional thermal stability, mechanical strength, and unique electronic properties.

Synthesis of Aramid Fibers (e.g., Kevlar)

PPD is a fundamental precursor in the production of para-aramid fibers, renowned for their high tensile strength and resistance to heat.[1] The polymerization proceeds via a low-temperature solution polycondensation reaction with terephthaloyl chloride.[2]

Experimental Protocol: Low-Temperature Solution Polycondensation for Aramid Fiber Synthesis [2]

-

Solvent Preparation: In a glass polymerization reactor equipped with a stainless steel stirrer and under a dry nitrogen atmosphere, prepare a solution of N-methyl-2-pyrrolidone (NMP) containing anhydrous lithium chloride (LiCl) and pyridine.

-

Monomer Dissolution: Add powdered p-phenylenediamine to the solvent system at room temperature and stir until fully dissolved.

-

Cooling: Cool the solution in an ice-water bath to the desired reaction temperature.

-

Polymerization: Add stoichiometric amounts of powdered terephthaloyl chloride to the cooled solution while increasing the stirring speed. The viscosity of the solution will increase as the reaction progresses.

-

Gel Formation and Work-up: Continue stirring for several minutes after the appearance of a gel to break it up. Allow the product to stand for at least 6 hours.

-

Purification: Add a small amount of water to the polymer, then crush and filter the solid. Wash the polymer multiple times with cold and hot water to remove residual solvent, LiCl, HCl, and pyridine, until the washings are neutral.

-

Drying: Dry the purified polymer at 100°C for over 5 hours to obtain the final aramid product.

Logical Relationship: Aramid Fiber Synthesis

Caption: Low-temperature polycondensation of p-phenylenediamine and terephthaloyl chloride to form aramid polymer.

Synthesis of Poly(p-phenylenediamine) (PpPD)

PPD HCl is used in the oxidative polymerization to produce Poly(p-phenylenediamine) (PpPD), a conductive polymer with applications in electronics and materials science.[3]

Experimental Protocol: Chemical Oxidative Polymerization of p-Phenylenediamine [3]

-

Monomer Solution Preparation: Dissolve 1.62 g (0.015 mol) of p-phenylenediamine in 50 mL of 0.1 M hydrochloric acid (HCl). Stir the solution for 3 hours on an ice bath.

-

Oxidant Preparation: Prepare a fresh oxidant solution by dissolving 3.42 g of ammonium (B1175870) persulfate in 25 mL of 0.1 M HCl.

-

Polymerization Initiation: Add the ammonium persulfate solution dropwise to the p-phenylenediamine solution over a period of 30 minutes to initiate the polymerization.

-

Polymerization Reaction: Stir the resulting solution continuously for 24 hours at room temperature to ensure complete polymerization.

-

pH Adjustment and Precipitation: Adjust the pH of the solution to 9 by adding 2 M sodium hydroxide (B78521) (NaOH) and shake at 250 rpm for 30 minutes.

-

Reaction Termination and Purification: Add 15 mL of acetone (B3395972) to stop the polymerization. Stir for an additional 10 minutes.

-

Product Recovery: Collect the crude product by filtration, wash thoroughly with ultrapure water, and dry under vacuum at 60°C for 24 hours.

Synthesis of Covalent Organic Frameworks (COFs)

PPD serves as a building block for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and separation.[4]

Experimental Protocol: Synthesis of a COF from p-Phenylenediamine [4]

-

Reactant Mixture: In a suitable reaction vessel, mix an aldehyde compound (e.g., 2,5-dimethoxyterephthalaldehyde), a p-phenylenediamine compound, and water to form a mixed solution. An acid catalyst can also be added.

-

Ultrasonication (Optional): Sonicate the mixture for 1-20 minutes.

-

Polymerization: Seal the reaction vessel and heat at a temperature between 100°C and 120°C for 3 days. The reaction is preferably carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Product Isolation: Collect the resulting precipitate by centrifugation or filtration.

-

Purification: Wash the collected solid multiple times with an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Drying: Dry the purified COF powder under vacuum at 120°C overnight.

Quantitative Data for PPD-Derived Materials

| Material | Property | Value | Reference |

| Aramid Fiber (Kevlar) | Tensile Strength | 3045 MPa | [1][5] |

| Density | 1.44 g/cm³ | [5] | |

| Poly(p-phenylenediamine) | Electrical Conductivity (undoped) | 6.0 x 10⁻¹² to 8.0 x 10⁻¹⁴ S/cm | [6] |

| Electrical Conductivity (doped) | 8.5 x 10⁻¹² to 1.9 x 10⁻¹⁰ S/cm | [6] | |

| COF (MIL-101(Cr)-NO₂) | Adsorption Capacity for PPD | ~1111 mg/g (for MDA, a similar diamine) | [7] |

Analytical Chemistry Applications

This compound is utilized as a reagent and standard in various analytical techniques for the detection and quantification of different analytes.

High-Performance Liquid Chromatography (HPLC)

PPD is frequently analyzed in consumer products like hair dyes using HPLC.

Experimental Protocol: HPLC Analysis of p-Phenylenediamine in Hair Dyes [5]

-

Chromatographic System: A reverse-phase HPLC system with UV detection.

-

Column: Phenomenex C18 (100 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Methanol and HPLC grade water in a 70:30 (v/v) ratio.[5]

-

Flow Rate: 0.55 mL/min.[5]

-

Detection: UV at 242 nm.[5]

-

Run Time: 7 minutes.[5]

-

Standard Preparation: Prepare a stock solution of PPD in the mobile phase and create a series of dilutions to establish a calibration curve (e.g., 5-28 µg/mL).[5]

-

Sample Preparation: Accurately weigh a sample of the hair dye, dissolve it in the mobile phase, and filter it before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the sensitive detection of PPD in biological matrices, often requiring derivatization to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis of p-Phenylenediamine in Biological Fluids [8]

-

Sample Preparation (Urine): To 2 mL of urine, add an internal standard (e.g., benzidine), 0.1 N NaOH, and 2 mL of chloroform. Mix for 15 minutes. Separate the organic layer. Repeat the extraction three times.

-

Derivatization: Treat the extracted sample with a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFA) to convert the amine groups into more volatile derivatives.[8]

-

GC-MS Analysis:

-

GC Column: A suitable capillary column, such as an HP-5MS (30m x 0.25mm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature of 60°C for 2 minutes, followed by a ramp to 280°C.

-

MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Workflow: GC-MS Analysis of PPD in Biological Samples

Caption: Workflow for the analysis of p-phenylenediamine in biological samples using GC-MS.

Quantitative Data for Analytical Methods

| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| RP-HPLC-DAD | Hair Dye | - | 0.025% w/v | 0.10% w/v | [9] |

| LC-MS/MS | Human Blood | 10-2000 ng/mL | - | - | [10] |

| GC-MS | Biological Fluids | - | 0.1 pg (S/N=10) | - | [8][11] |

| Colorimetric | Biological Fluids | - | 2 mg/L | - | [12] |

Applications in Biological Research

PPD HCl and its parent compound are used in various biological assays and studies, primarily related to toxicology, enzymology, and histology.

Mutagenicity Assessment (Ames Test)

p-Phenylenediamine has been shown to be mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test, particularly with metabolic activation.[13] This test is a crucial tool for assessing the genotoxic potential of chemical compounds.

Experimental Protocol: Ames Test (General Procedure) [14]

-

Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535), which are histidine auxotrophs.[15]

-

Metabolic Activation: Prepare an S9 fraction from the liver of induced rats to simulate mammalian metabolism.

-

Test Mixture: In a test tube, combine the bacterial culture, the test compound (PPD HCl dissolved in a suitable solvent like water) at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.

-

Plating: Add molten top agar (B569324) to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Quantitative Data: Ames Test Results for p-Phenylenediamine

| S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |

| TA98 | With | Weakly Mutagenic | [13] |

| TA1538 | With | Mutagenic | [8] |

| Various | Without | Generally Not Mutagenic | [8][13] |

Enzyme Substrate for Peroxidase

PPD serves as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP). The enzyme-catalyzed oxidation of PPD produces a colored product, allowing for the spectrophotometric quantification of peroxidase activity.[16]

Experimental Protocol: Spectrophotometric Assay of Horseradish Peroxidase (HRP) [16]

-

Reagent Preparation:

-

HRP Stock Solution: Prepare a stock solution of HRP (e.g., 57.20 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

PPD Stock Solution: Freshly prepare a 40 mM PPD stock solution in the same buffer.

-

H₂O₂ Stock Solution: Prepare a 20 mM hydrogen peroxide (H₂O₂) stock solution.

-

-

Reaction Mixture: For a 1 mL final volume, combine:

-

Phosphate buffer (pH 7.0)

-

A specific volume of HRP solution (to achieve a final concentration in the pM range)

-

37.5 µL of 40 mM PPD stock solution (final concentration: 1.5 mM)

-

-

Reaction Initiation: Start the reaction by adding 4.0 µL of 20 mM H₂O₂ stock solution (final concentration: 80 µM).

-

Measurement: Immediately after adding H₂O₂, mix gently and monitor the increase in absorbance at 500 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the HRP activity.

Histological Staining

Oxidized p-phenylenediamine is used as a staining agent for biological materials, particularly for epoxy resin-embedded tissues in microscopy.[17]

Experimental Protocol: Block Staining for Light Microscope Autoradiography [18]

-

Tissue Fixation: Perfuse the animal with glutaraldehyde (B144438) to fix the tissues.

-

Postfixation: Postfix the tissue samples in 1% osmium tetroxide (OsO₄) for 1 hour.

-

Washing: Wash the samples in 0.1 M phosphate buffer.

-

Block Staining: Stain the tissue blocks in a 1% solution of p-phenylenediamine in 70% ethanol (B145695) for 1 hour.

-

Dehydration and Embedding: Dehydrate the stained tissues through a graded series of ethanol and embed in an epoxy resin (e.g., Epon-Araldite).

-

Sectioning and Autoradiography: Proceed with sectioning and the standard autoradiography process. The PPD staining provides clear cellular detail without the need for post-staining of the emulsion-coated slides.

Mechanism of Skin Sensitization

PPD is a well-known skin sensitizer (B1316253). It is considered a prohapten, meaning it requires activation in the skin to become an allergen. The primary mechanism involves its oxidation to reactive quinone species, which can then bind to skin proteins to form immunogenic hapten-protein complexes. This process is in competition with a detoxification pathway involving N-acetylation.[2][19]

Signaling Pathway: PPD Skin Sensitization and Detoxification

Caption: Competing pathways of p-phenylenediamine in the skin: activation leading to sensitization versus detoxification via N-acetylation.

Toxicological Data for p-Phenylenediamine

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 80 mg/kg | [20] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [8] |

| LC50 | Rat | Inhalation | 920 mg/m³/4H | [20] |

| EC50 | Water Flea | - | 1.4 mg/L; 48 Hr | [20] |

Conclusion

This compound (CAS 624-18-0) is a compound of significant interest across multiple scientific disciplines. Its utility as a monomer in high-performance polymers, a reagent in sensitive analytical methods, and a tool in biological and toxicological studies underscores its importance in research and development. This guide has provided a comprehensive overview of its key applications, complete with detailed experimental protocols and quantitative data, to facilitate its effective use by researchers, scientists, and drug development professionals. Proper handling and safety precautions are paramount, given its toxicological profile as a potent skin sensitizer and in vitro mutagen.

References

- 1. textilelearner.net [textilelearner.net]

- 2. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 5. aramid.eu [aramid.eu]

- 6. Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Adsorptive removal of aromatic diamines from water using metal-organic frameworks functionalized with a nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. tandfonline.com [tandfonline.com]

- 10. bulldog-bio.com [bulldog-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxidase Activity Assay Kit (ab155895) | Abcam [abcam.com]

- 15. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aramid Fibre [final-materials.com]

- 18. p-Phenylenediamine induces immediate contact allergy and non-histaminergic itch via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Oxidation of p-Phenylenediamine Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the oxidation of p-phenylenediamine (B122844) (PPD) solutions. PPD, a primary intermediate in the synthesis of numerous commercial products, including azo dyes, polymers like Kevlar, and as a component in hair dyes, undergoes complex oxidative transformations that are of significant interest in various scientific and industrial fields.[1][2] Understanding the mechanisms, kinetics, and products of PPD oxidation is crucial for product development, safety assessment, and toxicological studies.[1]

The Core Chemistry of p-Phenylenediamine Oxidation

p-Phenylenediamine is readily oxidized, a characteristic that underpins its utility as well as its toxicological profile.[2] The oxidation process can be initiated by various means, including exposure to air (autoxidation), chemical oxidants like hydrogen peroxide (H₂O₂), or through electrochemical processes.[3][4] The initial step in the oxidation of PPD typically involves the formation of a semiquinone diimine radical cation, a type of Wurster salt.[2][5] This is a reversible one-electron exchange process.[5]

Further oxidation leads to the formation of p-benzoquinone diimine (BQDI), a highly reactive species.[1][6] BQDI is a key intermediate that can undergo several subsequent reactions, including hydrolysis to form p-benzoquinone and ammonia, or react with unreacted PPD to form trimers such as Bandrowski's base.[7][8] The formation of these and other oligomeric products contributes to the dark coloration observed in oxidized PPD solutions.[9]

In the context of hair dyeing, PPD is intentionally oxidized in the presence of a coupling agent and an oxidant (typically H₂O₂) to form stable indoaniline (B8373794) dyes within the hair shaft.[8] However, in the absence of sufficient couplers, the reactive intermediates can lead to the formation of sensitizing compounds.[1]

Several studies have identified various oxidation products of PPD, including 4-nitroaniline (B120555) and 4,4'-azodianiline, which have been shown to be potent sensitizers.[10] The oxidation of PPD, particularly in the presence of H₂O₂, has also been shown to generate reactive oxygen species (ROS), such as hydroxyl radicals, which can lead to oxidative stress and DNA damage.[4][11][12]

Key Oxidation Pathways

The oxidation of p-phenylenediamine can proceed through several interconnected pathways, depending on the reaction conditions such as pH, the nature of the oxidant, and the presence of other reactive species. The following diagram illustrates the principal reaction pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the electrochemical oxidation and spectral properties of p-phenylenediamine and its oxidation products.

Table 1: Electrochemical Oxidation Data for p-Phenylenediamine

| Parameter | Value | Method | Conditions | Reference |

| Electron Transfer Rate Constant (k⁰) | 6 x 10⁻⁴ cm/s | Cyclic Voltammetry | Aqueous acid solution | [7][13] |

| Electron Transfer Rate Constant (k⁰) | 6.4 x 10⁻⁴ cm/s | Rotating Disk Voltammetry | Aqueous acid solution | [7][13] |

| Conversion to Benzoquinone | ~60% | Controlled Potential Electrolysis | Aqueous acid solution | [7][13] |

Table 2: UV/Vis Absorbance Maxima of PPD and its Oxidation Products

| Compound | Solvent/Medium | λmax (nm) | Reference |

| p-Phenylenediamine | Water | 233.4 | [14] |

| p-Phenylenediamine-derived Carbon Nanodots | Aqueous dispersion | 278, 365 (shoulder), 510 | [15] |

| Oxidized PPD stained Goblet Cell Mucin | Epoxy embedded tissue | 520-530, 440-460 (shoulder) | [16] |

| PPD with Folin's Reagent | 0.1 N NaOH | 453 | [17] |

| PPD with Ninhydrin Reagent | Methanol | 431 | [17] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of PPD oxidation. Below are protocols for key analytical techniques.

Electrochemical Analysis using Cyclic Voltammetry

This protocol outlines the general procedure for studying the electrochemical oxidation of PPD.

Methodology:

-

Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. It should be polished to a mirror finish with alumina (B75360) slurry, followed by rinsing and sonication in deionized water to remove any residues.[18]

-

Electrochemical Cell Setup: A standard three-electrode cell is assembled with the polished working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a supporting electrolyte.[18]

-

Background Scan: A cyclic voltammogram of the supporting electrolyte is recorded to establish the background current over the desired potential window.[18]

-

Sample Measurement: A known concentration of PPD is added to the cell, and the cyclic voltammogram is recorded. The potential is swept to observe the oxidation peak of PPD.[18]

-

Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials and currents. By varying the scan rate, information about the reversibility of the reaction and the kinetics of electron transfer can be obtained.[7][13]

Spectrophotometric Analysis (UV-Vis)

UV-Vis spectroscopy is a valuable tool for monitoring the formation of colored oxidation products.

Methodology:

-

Solution Preparation: Prepare a stock solution of PPD in a suitable solvent (e.g., deionized water, buffer, or an organic solvent).[14][15]

-

Initiation of Oxidation: The oxidation can be initiated by adding an oxidant (e.g., H₂O₂) or by exposure to air over time. For kinetic studies, the reaction is initiated at time zero by the addition of the oxidant.

-

Spectral Acquisition: At regular time intervals, an aliquot of the reacting solution is transferred to a cuvette, and the UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).[17]

-

Data Analysis: The change in absorbance at specific wavelengths corresponding to the reactants and products is monitored over time. This data can be used to determine the kinetics of the reaction.

Chromatographic Analysis (GC-MS and HPLC)

Chromatographic techniques are employed for the separation and identification of the various oxidation products of PPD.

Methodology (General):

-

Sample Preparation: The oxidized PPD solution may require extraction or derivatization prior to analysis. For GC-MS, derivatization is often necessary to improve the volatility and thermal stability of the analytes.[19]

-

Instrumentation:

-

GC-MS: A gas chromatograph equipped with a suitable capillary column (e.g., methyl silicone) is used to separate the components of the mixture. The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.[10][19]

-

HPLC: A high-performance liquid chromatograph with a suitable column (e.g., C18) and a mobile phase is used for separation. Detection can be achieved using a UV-Vis or diode array detector, or by coupling to a mass spectrometer (LC-MS).[19][20]

-

-

Data Analysis: The retention times and mass spectra (for MS detection) of the peaks in the chromatogram are compared to those of known standards to identify and quantify the oxidation products.

Factors Influencing PPD Oxidation

Several factors can significantly influence the rate and outcome of p-phenylenediamine oxidation:

-

pH: The pH of the solution plays a critical role. For instance, the electrochemical oxidation in an acidic medium involves the participation of protons.[7][13] The stability of PPD solutions is also pH-dependent, with degradation being expedited in alkaline conditions.[21]

-

Oxidant Concentration: In systems where a chemical oxidant like H₂O₂ is used, its concentration directly affects the rate of PPD oxidation and the generation of reactive oxygen species.[4][12]

-

Temperature: Higher temperatures can accelerate the degradation of PPD.[22][23]

-

Presence of Couplers: In hair dye formulations, couplers react with the oxidized PPD to form the desired color, thereby preventing the formation of other potentially sensitizing byproducts.[1][8]

-

Light Exposure: Photochemical processes can also contribute to the oxidation of PPD.[24]

Conclusion

The oxidation of p-phenylenediamine is a multifaceted process involving a series of complex chemical reactions. A thorough understanding of the underlying mechanisms, the identity of the resulting oxidation products, and the factors that govern the reaction kinetics is paramount for professionals in research, drug development, and industries where PPD is utilized. The analytical techniques and protocols outlined in this guide provide a robust framework for investigating the oxidative behavior of PPD solutions, enabling better control over its applications and a more comprehensive assessment of its toxicological implications.

References

- 1. Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review [agris.fao.org]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]

- 8. cir-safety.org [cir-safety.org]

- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]

- 14. researchgate.net [researchgate.net]

- 15. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. benchchem.com [benchchem.com]

- 19. scirp.org [scirp.org]

- 20. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. files01.core.ac.uk [files01.core.ac.uk]

p-Phenylenediamine hydrochloride material safety data sheet for researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling and Toxicological Profile of p-Phenylenediamine (B122844) Hydrochloride.

This technical guide provides a comprehensive overview of the material safety data for p-Phenylenediamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, toxicological data, and experimental methodologies to ensure safe laboratory practices and a thorough understanding of the substance's hazard profile.

Section 1: Chemical and Physical Properties

This compound is the dihydrochloride (B599025) salt of 1,4-phenylenediamine. It is a white to slightly reddish crystalline solid or gray powder that may darken upon exposure to air.[1][2] It is soluble in water.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 181.06 g/mol | [3] |

| CAS Number | 624-18-0 | [2] |

| Appearance | White to slightly reddish crystals or gray powder | [2] |

| Melting Point | >200°C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [2] |

| Vapor Pressure | < 1 mmHg | [4] |

| Flash Point | 311°F (for p-Phenylenediamine) | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin sensitizer (B1316253) and causes serious eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.[5]

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.[5]

-

H311: Toxic in contact with skin.[5]

-

H331: Toxic if inhaled.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets from chemical suppliers. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment.[5]

Section 3: Toxicology Profile

The toxicity of p-phenylenediamine and its salts is a significant concern for researchers. The primary routes of exposure are oral, dermal, and inhalation.

Acute Toxicity

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat | LD50 | 80 mg/kg (for p-phenylenediamine) | [6] |

| Dermal | Rabbit | LD50 | >7940 mg/kg (for p-phenylenediamine) | [3] |

| Dermal | Rabbit | LDLo | 5000 mg/kg (for p-phenylenediamine) | [7] |

| Inhalation | Rat | LC50 | 920 mg/m³/4H (for p-phenylenediamine) | [6][8] |

Note: Much of the available data is for the free base, p-phenylenediamine. The dihydrochloride salt is expected to have a similar toxicological profile.

Skin Sensitization

p-Phenylenediamine is a well-documented skin sensitizer.[9] The mechanism involves the chemical acting as a hapten, where it or its oxidation products bind to skin proteins, forming an immunogenic complex that can elicit an allergic reaction.[10][11]

Mechanism of Cellular Toxicity

Recent research has shed light on the cellular mechanisms of p-phenylenediamine toxicity. In human urothelial cells, it has been shown to induce apoptosis (programmed cell death) through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway. This process also involves the inhibition of key cellular signaling pathways including NF-κB, mTOR, and Wnt.[12]

Section 4: Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.[13]

Methodology Summary:

-

Animal Model: Typically, Wistar female rats are used.[14]

-

Housing: Animals are housed in polypropylene (B1209903) cages with appropriate bedding and acclimatized for at least 5 days.[14]

-

Dosing: The study follows a stepwise dosing approach. A starting dose is selected, and a small group of animals (e.g., 3) is dosed.[14]

-

Observation: The outcome for this group (survival or death) determines the next dosing step (higher or lower). This continues until the criteria for a specific toxicity class are met.[14]

-

Endpoints: The primary endpoint is mortality. Animals are observed for at least 14 days for signs of toxicity.[14]

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406)

The GPMT is an adjuvant-type test used to assess the potential of a substance to cause skin sensitization.[15][16]

Methodology Summary:

-

Animal Model: Young adult guinea pigs are used.[17]

-

Induction Phase:

-

Challenge Phase:

-

Day 21: A topical challenge with the test substance is applied to a naive area of the flank.[16]

-

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[17]

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.[16]

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method that measures lymphocyte proliferation in the draining lymph nodes as an indicator of skin sensitization.[19][20]

Methodology Summary:

-

Animal Model: Typically, female CBA/Ca or CBA/J strain mice are used.[20]

-

Dosing: The test substance is applied to the dorsum of both ears for three consecutive days.[21]

-

Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[22]

-

Endpoint: A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is measured.[22]

-

Evaluation: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response.[22]

Section 5: Safe Handling and Emergency Procedures

Given the acute toxicity and sensitizing properties of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling the powder outside of a fume hood.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

Spills and Disposal

In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 6: Occupational Exposure Limits

| Organization | Limit Type | Value |

| OSHA | PEL-TWA | 0.1 mg/m³ |

| NIOSH | REL-TWA | 0.1 mg/m³ |

| ACGIH | TLV-TWA | 0.1 mg/m³ |

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

This guide is intended to supplement, not replace, the information available in the full Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the most current SDS for this compound before use.

References

- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Phenylenediamine dihydrochloride CAS#: 624-18-0 [m.chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdc.gov [cdc.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. dovepress.com [dovepress.com]

- 10. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Skin sensitization test (oecd 406) | PPTX [slideshare.net]

- 19. ftp.cdc.gov [ftp.cdc.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 22. oecd.org [oecd.org]

The Core Principles of p-Phenylenediamine as a Histological Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (B122844) (PPD), an aromatic amine, has long been utilized in histology as a potent staining agent, particularly for the visualization of lipids and myelin sheaths. Its ability to dramatically enhance contrast, especially when used in conjunction with osmium tetroxide, has made it an invaluable tool in both light and electron microscopy. This technical guide delves into the fundamental principles of PPD as a histological stain, providing a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data for its application in various research contexts.

Chemical Properties and Mechanism of Staining

p-Phenylenediamine (C₆H₄(NH₂)₂) is a colorless solid that readily undergoes oxidation in the presence of air and oxidizing agents, forming colored products.[1] This oxidative property is central to its function as a histological stain. The primary mechanism of PPD staining, especially for lipids and myelin, is intrinsically linked to its interaction with osmium tetroxide (OsO₄), a common fixative in electron microscopy and for lipid preservation.

The staining process can be conceptualized as a two-step amplification of the initial osmium fixation:

-

Osmication: Osmium tetroxide reacts with the double bonds of unsaturated lipids present in structures like the myelin sheath. This reaction results in the deposition of electron-dense osmium dioxide (OsO₂) at the site of the lipid, rendering it visible under an electron microscope.[2]

-

PPD Enhancement: Subsequently, p-phenylenediamine acts as a chelating and reducing agent. It binds to the deposited osmium, and through a process of oxidation, PPD itself is polymerized into an electron-dense, dark brown to black product.[3] This polymer further amplifies the signal from the osmium, significantly increasing the contrast and making the stained structures readily visible under both light and electron microscopy.[4]

This synergistic relationship allows for the robust and specific staining of lipid-rich structures. It is important to note that PPD on its own does not typically stain tissues fixed only with aldehydes.[5]

Core Applications in Histology

The primary application of p-phenylenediamine in histology revolves around its affinity for lipids, making it an exceptional stain for:

-

Myelin Sheaths: PPD is extensively used to stain the myelin sheaths of both the central and peripheral nervous systems.[6] The high lipid content of myelin makes it an ideal target for the OsO₄-PPD staining method, allowing for clear demarcation of myelinated fibers.

-

Lipid Droplets: PPD can effectively stain intracellular lipid droplets, which is valuable in studies of metabolic disorders and cellular physiology.[3]

-

Phospholipidosis: In toxicology and drug development, PPD staining is a reliable method to identify drug-induced phospholipidosis, which is characterized by the accumulation of phospholipids (B1166683) within cells.[7]

Data Presentation: Quantitative Staining Parameters

The following tables summarize key quantitative parameters for the application of p-phenylenediamine as a histological stain, compiled from various experimental protocols.

| Parameter | Light Microscopy (Paraffin/Resin Sections) | Electron Microscopy (Resin Sections) |

| Fixation | Glutaraldehyde (B144438) (2.5-4%) followed by Osmium Tetroxide (1-2%)[8] | Glutaraldehyde (2.5-4%) followed by Osmium Tetroxide (1-2%)[8] |

| PPD Concentration | 0.5-2% in 70-100% Ethanol[3][4] | 0.5-1% in 70% Ethanol[4] |

| Incubation Time | 15-60 minutes at room temperature[3][8] | 15-30 minutes at room temperature[4] |

| Solvent for PPD | 70-100% Ethanol[3][8] | 70% Ethanol[4] |

| Post-staining Washes | 100% Ethanol[3] | 70% Ethanol (B145695) followed by dehydration series[4] |

| Embedding Medium | Paraffin or Epoxy Resin (e.g., Epon)[4] | Epoxy Resin (e.g., Epon)[8] |

Table 1: General Quantitative Parameters for PPD Staining

| Application | PPD Concentration | Incubation Time | Key Observations |

| Peripheral Nerve Myelin | 2% in 100% Ethanol | 55 minutes | Stains the myelin sheath of peripheral nerves, aiding in morphometric analysis.[3] |

| Phospholipidosis Assessment | 1% in 70% Ethanol | 10-15 minutes | Reveals PPD-positive dark, fine granular material in the cytoplasm.[7] |

| Autoradiography | 1% in 70% Ethanol | 60 minutes | Provides good cellular detail without causing chemography of the emulsion.[9] |

Table 2: Application-Specific PPD Staining Parameters

Experimental Protocols

Protocol 1: PPD Staining for Myelin in Resin-Embedded Sections (Light Microscopy)

This protocol is adapted for the staining of myelin in semi-thin sections of tissue embedded in epoxy resin.

Materials:

-

Glutaraldehyde (2.5% in 0.1 M cacodylate buffer, pH 7.4)

-

Osmium Tetroxide (1% in 0.1 M cacodylate buffer, pH 7.4)

-

p-Phenylenediamine (1-2% w/v in 100% Ethanol)

-

Ethanol (graded series: 70%, 90%, 100%)

-

Propylene (B89431) oxide

-

Epoxy resin (e.g., Epon)

-

Glass slides and coverslips

-

Mounting medium

Procedure:

-

Fixation: Fix small tissue blocks (approx. 1 mm³) in 2.5% glutaraldehyde for 2-4 hours at 4°C.

-

Washing: Wash the tissue blocks in 0.1 M cacodylate buffer (3 changes of 15 minutes each).

-

Post-fixation: Post-fix in 1% osmium tetroxide for 1-2 hours at 4°C.

-